4-(1H-imidazol-4-yl)phenol
Description
Historical Context and Significance of Imidazole-Phenol Scaffolds
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural unit in numerous biologically active molecules, both natural and synthetic. mdpi.comajrconline.orgbiomedpharmajournal.org Its discovery dates back to the 19th century, with the first synthesis of imidazole itself accomplished by Heinrich Debus in 1858. ijsrtjournal.comnih.gov The imidazole moiety is famously present in the amino acid histidine, where it plays a crucial role in enzyme catalysis. ajrconline.orgnih.gov This has made the imidazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of pharmacologically active compounds. ajrconline.org
Similarly, the phenol (B47542) group, a hydroxyl group attached to a benzene (B151609) ring, is another common feature in many natural and synthetic compounds with diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. mdpi.com The combination of these two scaffolds into a single molecule, the imidazole-phenol scaffold, creates a structure with the potential for a wide array of chemical interactions and biological effects.
Historically, the synthesis of imidazole-phenol derivatives has been an area of active research, with various methods developed to create these valuable compounds. ajrconline.orgneu.edu.tr Early methods for synthesizing compounds like 4-(imidazol-1-yl)phenol (B155665) involved one-step Ullmann reactions, though these often came with challenges such as residual copper catalysts and difficult purification processes. More contemporary approaches have focused on two-step syntheses involving an Ullmann coupling followed by demethylation to achieve higher purity and better yields.
Relevance of 4-(1H-imidazol-4-yl)phenol in Contemporary Chemical and Biological Sciences
In modern chemical and biological sciences, this compound serves as a key building block and a molecule of interest for its own biological properties. Its structure allows for various modifications, enabling chemists to synthesize a library of derivatives with potentially enhanced or novel biological activities.
One of the most significant areas of research for this compound and its derivatives is in the field of enzyme inhibition. Specifically, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. nih.gov IDO is a target of interest in cancer therapy due to its role in creating an immunosuppressive environment that allows tumors to evade the immune system. By inhibiting IDO, compounds like this compound have the potential to enhance the body's immune response against cancer.
Beyond its role as an IDO inhibitor, derivatives of the imidazole-phenol scaffold have demonstrated a broad spectrum of pharmacological activities, including:
Antimicrobial activity: Studies have shown that some imidazole derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. ujpronline.com
Antioxidant properties: The phenolic component of the scaffold contributes to antioxidant activity, which is relevant in combating oxidative stress-related diseases. mdpi.comtandfonline.com
Anti-inflammatory and analgesic potential: Research has explored the use of imidazole-phenol based compounds in developing new anti-inflammatory and pain-relieving agents. tandfonline.com
The compound is also utilized in the development of new materials and as a ligand in biochemical assays to study enzyme mechanisms.
Scope and Objectives of Research on this compound
The primary goals of research involving this compound are multifaceted and span from fundamental synthesis to preclinical evaluation. Key objectives include:
Optimization of Synthesis: A significant focus remains on developing efficient and scalable synthetic routes to produce this compound and its derivatives with high purity. This includes exploring novel catalysts and reaction conditions to improve yields and reduce environmental impact. ppor.az
Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves synthesizing a variety of analogs of this compound and evaluating how systematic changes in their chemical structure affect their biological activity. nih.gov This allows researchers to identify the key structural features responsible for a desired therapeutic effect.
Elucidation of Mechanisms of Action: Researchers are actively investigating the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. This includes identifying their specific molecular targets, such as enzymes like IDO and inducible nitric oxide synthase (iNOS).
Exploration of New Therapeutic Applications: The broad spectrum of biological activities associated with the imidazole-phenol scaffold encourages the exploration of its potential in treating a wide range of diseases, including various cancers, infectious diseases, and inflammatory conditions. ujpronline.comtandfonline.comnih.gov
Development of Novel Materials and Probes: The unique chemical properties of this compound make it a candidate for the development of new materials, such as those used in dye-sensitized solar cells, and as a tool for creating fluorescent probes for biological imaging. uokerbala.edu.iqresearchgate.net
Properties
CAS No. |
68535-65-9 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1h Imidazol 4 Yl Phenol and Its Derivatives
Conventional Synthetic Routes to 4-(1H-imidazol-4-yl)phenol
Traditional methods for synthesizing this compound often involve well-established chemical reactions that have been refined over time. These routes, while reliable, may sometimes require harsh conditions or multiple steps.
Cyclization Reactions
The formation of the imidazole (B134444) ring is a cornerstone of synthesizing this compound. Cyclization reactions provide a direct method to construct the heterocyclic core. One common approach involves the reaction of an α-dicarbonyl compound with an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and a source of the fourth imidazole atom.
For the synthesis of 4-(aryl)-1H-imidazoles, a nickel-catalyzed cyclization of amido-nitriles has been reported. rsc.org This method involves the reaction of an amido-nitrile with a suitable coupling partner, leading to the formation of the disubstituted imidazole ring. rsc.org While this provides a general route to 4-arylimidazoles, specific application to this compound would necessitate a starting material with a protected phenol (B47542) group.
Another approach involves the reaction of α-hydroxyketones with formamide (B127407). Computational studies have shown that the presence of a 2-hydroxyaryl group can lower the activation energy for the cyclization step by stabilizing intermediates through hydrogen bonding.
Reactions Involving α-Bromo-ketones and Formamide
A widely utilized and direct method for the synthesis of this compound involves the condensation of an α-haloketone with formamide. In this reaction, 4-(2-bromoacetyl)phenol serves as the key starting material. The reaction with formamide under appropriate conditions leads to the formation of the imidazole ring, yielding this compound.
This method has been successfully applied to produce the target compound with a reported yield of 52-58%. The reaction conditions are generally mild, making it a practical approach for laboratory-scale synthesis.
Table 1: Synthesis of this compound via α-Bromo-ketone and Formamide
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-(2-bromoacetyl)phenol | Formamide | This compound | 52-58 |
Ullmann Reaction Protocols
The Ullmann reaction, traditionally a copper-catalyzed coupling of aryl halides, has been explored for the synthesis of aryl-imidazole compounds. nih.govorganic-chemistry.org However, these methods typically result in N-arylation, forming a bond between the nitrogen of the imidazole ring and the aryl group. For instance, the reaction of imidazole with p-bromophenol yields 4-(imidazol-1-yl)phenol (B155665).
The synthesis of this compound via a direct Ullmann C-C coupling reaction is less common and presents challenges. It would require the coupling of a pre-formed imidazole derivative with a phenol derivative. The order of reactivity for aryl halides in Ullmann reactions is typically I > Br > Cl. chem-station.com While nickel-promoted Ullmann couplings can proceed under milder conditions, the classic copper-catalyzed reactions often require high temperatures. organic-chemistry.orgchem-station.com
Advanced and Green Synthesis Approaches
In recent years, a focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods has led to the emergence of advanced strategies for imidazole synthesis.
One-Pot Synthetic Strategies
For example, a four-component, one-pot reaction of 1,2-diketones, aryl aldehydes, ammonium acetate (B1210297), and aromatic amines can produce 1,2,4,5-tetrasubstituted imidazoles in excellent yields under solvent-free conditions. arabjchem.org To synthesize a derivative of this compound using this method, 4-hydroxybenzaldehyde (B117250) could be used as the aldehyde component. One such reported derivative is 1-Benzyl-2-(4-hydroxyphenyl)-4,5-diphenyl imidazole. arabjchem.org
Another one-pot approach involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes, benzylamine, and ammonium acetate to yield 1,2,4-trisubstituted imidazole derivatives. acgpubs.org
Table 2: Examples of One-Pot Syntheses of Imidazole Derivatives
| Reactants | Product | Conditions | Reference |
| Benzil, 4-Hydroxybenzaldehyde, Benzylamine, Ammonium Acetate | 1-Benzyl-2-(4-hydroxyphenyl)-4,5-diphenyl imidazole | SiO2-Pr-SO3H, solvent-free | arabjchem.org |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-hydroxybenzaldehyde, Benzylamine, Ammonium acetate | 3-(1-Benzyl-2-(4-hydroxyphenyl)-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | Dry alcohol | acgpubs.org |
Catalytic Synthesis Methods
The use of catalysts is central to many modern synthetic strategies for imidazoles, often enabling reactions to proceed under milder conditions with higher efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used for the synthesis of 4(5)-aryl-1H-imidazoles. nih.gov This involves the reaction of 4(5)-bromo-1H-imidazole with an arylboronic acid in the presence of a palladium catalyst like PdCl2(dppf). nih.govresearchgate.net This method provides a direct route to the 4-aryl imidazole core structure.
Furthermore, direct C-2 arylation of N-unprotected 4(5)-aryl-1H-imidazoles can be achieved using a palladium acetate catalyst with copper(I) iodide as a co-mediator. nih.govresearchgate.net This allows for the synthesis of 2,4(5)-diaryl-1H-imidazoles.
Green catalysts and conditions have also been explored. For instance, ZSM-11 zeolite has been used as a reusable catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov Natural fruit juices, such as those from lemons and grapes, have even been utilized as green reaction media for imidazole synthesis. researchgate.net Molecular iodine has also been employed as a cost-effective and efficient cyclizing agent in an environmentally benign PEG 400 solvent medium. researchgate.net
A catalyst-free approach for the synthesis of 2,4-disubstituted-1H-imidazoles has been reported through the [3 + 2] cyclization of vinyl azides with amidines. acs.org This method yielded 4-(4-Phenyl-1H-imidazol-2-yl)phenol with a 33% yield. acs.org
Table 3: Catalytic Methods for the Synthesis of 4-Aryl Imidazole Derivatives
| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Reference |
| Suzuki-Miyaura Reaction | PdCl2(dppf) | 4(5)-bromo-1H-imidazole, Arylboronic acid | 4(5)-aryl-1H-imidazole | nih.govresearchgate.net |
| Direct C-2 Arylation | Pd(OAc)2, CuI | 4(5)-aryl-1H-imidazole, Aryl bromide/iodide | 2,4(5)-diaryl-1H-imidazole | nih.govresearchgate.net |
| [3+2] Cyclization | Catalyst-free | Vinyl azide (B81097), Amidine (4-hydroxybenzamidine) | 4-(4-Phenyl-1H-imidazol-2-yl)phenol | acs.org |
| Four-component reaction | ZSM-11 zeolite | 1,2-diketone, Aldehyde, Aniline (B41778), NH4OAc | 1,2,4,5-tetrasubstituted imidazole | nih.gov |
| Cyclization | Molecular Iodine/PEG 400 | Substituted thiocarbamide | Substituted imidazole | researchgate.net |
Synthesis of Substituted this compound Analogs and Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogs and derivatives. Researchers have employed various synthetic strategies to introduce substituents on both the phenol and imidazole rings, thereby modulating the molecule's physicochemical properties. These methodologies range from the de novo construction of the imidazole ring with substituted precursors to the functionalization of the pre-formed parent molecule.
One of the most prevalent methods for synthesizing 4-aryl imidazole derivatives involves the reaction of an α-bromo-ketone with formamide. nih.gov This approach allows for the generation of analogs by starting with appropriately substituted α-bromo-acetophenones. For instance, derivatives such as 3-(1H-imidazol-4-yl)phenol and 2-(1H-imidazol-4-yl)phenol have been successfully synthesized from their respective bromoacetylphenol precursors. nih.gov This method is not limited to phenol-containing analogs; other aryl derivatives, like 4-(4-Fluorophenyl)-1H-imidazole, can also be prepared using this general procedure. nih.gov
Another significant strategy is the multi-component reaction, which enables the construction of highly substituted imidazole derivatives in a single step. A notable example is the one-pot synthesis of 5-substituted 1-aryl-2,3-diphenyl imidazoles by reacting benzoin, a substituted aniline (like 4-hydroxy aniline), a substituted benzaldehyde, and ammonium acetate. japsonline.com This method provides a direct route to complex derivatives such as 4-(2,4,5-triphenyl-1H-imidazol-1-yl)phenol. japsonline.com
Furthermore, catalyst-free [3+2] cyclization reactions between vinyl azides and amidines have been developed for the selective synthesis of 2,4-disubstituted imidazoles. acs.org This method offers a pathway to derivatives like 4-(4-Phenyl-1H-imidazol-2-yl)phenol, where the substitution pattern differs from the more common 4-phenyl isomers. acs.org
The tables below summarize key research findings on the synthesis of various substituted analogs and derivatives, highlighting the starting materials, methods, and reported yields.
Table 1: Synthesis of 4-Aryl Imidazole Derivatives via α-Bromo-ketones This table details the synthesis of various imidazole derivatives through the reaction of substituted α-bromo-ketones with formamide.
| Resulting Derivative | Key Starting Material(s) | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(1H-imidazol-4-yl)phenol | 3-(2-bromoacetyl)phenol and formamide | Imidazole ring formation | 53% | nih.gov |
| 2-(1H-imidazol-4-yl)phenol | 2-(2-bromoacetyl)phenol and formamide | Imidazole ring formation | 49% | nih.gov |
| 4-(4-Fluorophenyl)-1H-imidazole | 2-bromo-(4-fluorophenyl)ethanone and formamide | Imidazole ring formation | 51% | nih.gov |
Table 2: Synthesis of Substituted Imidazole Analogs via Cyclization and Multi-Component Reactions This table outlines the synthesis of complex imidazole derivatives using advanced methods like [3+2] cyclization and one-pot multi-component reactions.
| Resulting Derivative | Key Starting Material(s) | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(4-Phenyl-1H-imidazol-2-yl)phenol | Vinyl azide and amidine | [3+2] Cyclization | 33% | acs.org |
| 4-(1-Benzyl-2-phenyl-1H-imidazole-4-yl)phenol | Chalcone and benzylamine | Cu(OTf)₂/I₂-catalyzed reaction | 30% | acs.org |
| 4-(2,4,5-triphenyl-1H-imidazol-1-yl)phenol | Benzoin, 4-hydroxy aniline, benzaldehyde, NH₄OAc | Three-component, one-pot reaction | N/A | japsonline.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(1H-imidazol-4-yl)phenol |
| 2-(1H-imidazol-4-yl)phenol |
| 3-(2-bromoacetyl)phenol |
| 2-(2-bromoacetyl)phenol |
| 4-(4-Fluorophenyl)-1H-imidazole |
| 2-bromo-(4-fluorophenyl)ethanone |
| 4-(thiophen-2-yl)-1H-imidazole |
| 2-bromo-1-(thiophen-2-yl)ethanone |
| formamide |
| 4-(4-Phenyl-1H-imidazol-2-yl)phenol |
| vinyl azide |
| amidine |
| 4-(1-Benzyl-2-phenyl-1H-imidazole-4-yl)phenol |
| chalcone |
| benzylamine |
| 4-(2,4,5-triphenyl-1H-imidazol-1-yl)phenol |
| benzoin |
| 4-hydroxy aniline |
| benzaldehyde |
| ammonium acetate |
| 4-(4-(4-(tert-Butyl)phenyl)-1H-imidazol-2-yl)aniline |
| Cyclopentyl (2-(4-hydroxybenzyl)-1H-benzo[d]imidazol-1-yl)methanone |
| 4-((1H-benzo[d]imidazol-2-yl) methyl) phenol |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
Chemical Reactivity and Derivatization of 4 1h Imidazol 4 Yl Phenol
Functional Group Transformations of the Phenol (B47542) Moiety
The phenol group in 4-(1H-imidazol-4-yl)phenol is a key site for various chemical modifications, including electrophilic substitution on the aromatic ring and redox processes.
Electrophilic Substitution Reactions on the Phenyl Ring
The hydroxyl group of the phenol moiety is a strong activating group, directing electrophiles to the ortho and para positions of the phenyl ring. However, since the imidazole (B134444) group is already at the para position, electrophilic substitution primarily occurs at the positions ortho to the hydroxyl group. The high reactivity of the phenol ring can sometimes lead to multiple substitutions. libretexts.org
Common electrophilic substitution reactions include:
Nitration: The introduction of a nitro group (–NO2) onto the phenyl ring can be achieved using nitrating agents. For instance, reaction with nitric acid in the presence of a sulfuric acid catalyst can yield nitro-derivatives.
Halogenation: The phenyl ring can be halogenated using reagents like bromine (Br2) or iodine chloride (ICl). libretexts.org The high activation of the ring by the hydroxyl group can make controlling the extent of halogenation challenging, often leading to di- or tri-substituted products. libretexts.org
Dithiophosphonation: The reaction of 4-(1H-imidazol-1-yl)phenol with 2,4-diaryl-1,3,2λ5,4λ5-dithiadiphosphetane 2,4-disulfides results in the formation of O-4-hetarylphenyl hydrogen arylphosphonodithioates. pleiades.online These products can then be converted into their corresponding ammonium (B1175870) salts. pleiades.online
Oxidation and Reduction Processes of the Phenol
The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures.
Oxidation to Quinones: Treatment with oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (B83412) (KMnO4) can oxidize the phenol to a quinone. This transformation is often pH-dependent.
Radical-Mediated Oxidation: Exposure to hydroxyl radicals, for example from a Fenton-like system, can lead to more extensive degradation, including the cleavage of the imidazole ring.
Conversely, reduction of the phenol ring is not a common transformation under standard conditions, as the aromatic ring is already in a reduced state.
Reactivity of the Imidazole Ring System
The imidazole ring in this compound is an aromatic heterocycle that can undergo its own set of reactions, including substitution, N-alkylation, and N-acylation.
Substitution Reactions on the Imidazole Core
The imidazole ring itself can undergo electrophilic substitution, typically at the C2 and C5 positions. The conditions required for these reactions can be more drastic than those for the highly activated phenol ring. digimaterials.com
Nitration: Concentrated nitric and sulfuric acids can introduce a nitro group, primarily at the C2 position of the imidazole ring.
Halogenation: Bromine in acetic acid can lead to mono- or di-substituted bromo-derivatives on the imidazole core.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated.
N-Alkylation: The imidazole nitrogen can be alkylated using alkyl halides in the presence of a base. researchgate.net For example, reaction with methyl iodide and potassium carbonate can yield the N-methylated derivative. This reaction is a common strategy for modifying the properties of imidazole-containing compounds. researchgate.netbohrium.com
N-Acylation: Acyl groups can be introduced onto the imidazole nitrogen using acylating agents like acetic anhydride (B1165640) or acetyl chloride, typically under basic conditions. mdpi.comumich.edu This reaction is useful for installing a variety of functional groups.
Metal Complexation and Coordination Chemistry of this compound Ligands
The imidazole moiety of this compound makes it an effective ligand for a variety of transition metals. rsc.orgnih.govresearchgate.net The nitrogen atoms of the imidazole ring can coordinate to metal ions, leading to the formation of stable metal complexes. chemimpex.coma2bchem.com
This property is significant in several areas:
Catalysis: Metal complexes of imidazole-containing ligands are utilized in various catalytic processes. chemimpex.coma2bchem.com
Materials Science: The ability to form coordination polymers and metal-organic frameworks (MOFs) makes these compounds interesting for the development of new materials with specific structural and functional properties. chemimpex.comtandfonline.com
Biomimetic Chemistry: Imidazole is a key coordinating group in many biological systems (e.g., in the amino acid histidine). Studying the coordination chemistry of this compound can provide insights into the function of metalloenzymes.
A notable example is the formation of a mononuclear copper(II) complex, bis(cyanamide-κN)[4-(1H-imidazol-1-yl)phenol-κN³]bis(nitrato-κO)copper(II). iucr.org In this complex, the copper atom is coordinated by two 4-(1H-imidazol-1-yl)phenol ligands through one of the imidazole nitrogen atoms, along with other ligands. iucr.org The resulting complex exhibits an elongated octahedral geometry. iucr.org
| Reaction Type | Reagent(s) | Moiety Involved | Product Type |
| Phenolic Oxygen Alkylation | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃) | Phenol | Ether derivative |
| Imidazole Nitrogen Acylation | Acyl halide (e.g., acetyl chloride), Base | Imidazole | N-Acyl derivative |
| Imidazole Nitration | HNO₃/H₂SO₄ | Imidazole | Nitro-imidazole derivative |
| Imidazole Bromination | Br₂/Acetic Acid | Imidazole | Bromo-imidazole derivative |
| Phenol Oxidation | H₂O₂ or KMnO₄ | Phenol | Quinone |
| Metal Complexation | Transition metal salts (e.g., Cu(NO₃)₂) | Imidazole | Metal-ligand complex |
Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy Analysis (FTIR, Raman)
FTIR Spectroscopy:
The FTIR spectrum of 4-(1H-imidazol-4-yl)phenol exhibits characteristic absorption bands that correspond to specific vibrational motions. A notable feature is the broad absorption band observed around 3196 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. nih.gov This broadening is typically a result of intermolecular hydrogen bonding. Another significant peak appears at approximately 2589 cm⁻¹, which can be attributed to the N-H stretching vibration of the imidazole (B134444) ring. nih.gov The presence of the aromatic systems is confirmed by bands in the region of 1610 cm⁻¹ and 1515 cm⁻¹, corresponding to C=C and C=N stretching vibrations within the phenyl and imidazole rings, respectively. nih.gov
A comparative analysis with a similar compound, 2-(1H-imidazol-4-yl)phenol, shows a similar pattern with bands at 3207 cm⁻¹ (O-H stretch), 2602 cm⁻¹ (N-H stretch), and 1583 cm⁻¹ (aromatic C=C/C=N stretch). nih.gov For 3-(1H-imidazol-4-yl)phenol, these vibrations are observed at 3294 cm⁻¹, 2802 cm⁻¹, and a range of 1619-1471 cm⁻¹. nih.gov The precise positions of these bands can be influenced by the substitution pattern on the phenyl ring and the extent of intermolecular interactions.
Interactive Data Table: FTIR Spectral Data for Phenyl-imidazole Derivatives
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Aromatic C=C/C=N Stretch (cm⁻¹) | Source |
| This compound | 3196 | 2589 | 1610, 1515 | nih.gov |
| 2-(1H-imidazol-4-yl)phenol | 3207 | 2602 | 1583, 1488 | nih.gov |
| 3-(1H-imidazol-4-yl)phenol | 3294 | 2802 | 1619, 1582, 1492, 1471 | nih.gov |
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FTIR analysis. A key advantage of Raman spectroscopy is its ability to measure down to very low wavenumbers, accessing the terahertz region, and its relative insensitivity to water, which is a weak Raman scatterer. acs.org For complex molecules like this compound, Raman spectra would be expected to show strong signals for the aromatic ring vibrations, providing further confirmation of the molecular backbone. Detailed Raman spectral data for this specific compound is less commonly reported in foundational literature but is a valuable tool for comprehensive vibrational analysis. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the structure of this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent mixture like CDCl₃ and CD₃OD, displays distinct signals for each unique proton. nih.gov The protons on the imidazole ring appear as a doublet at approximately 7.66 ppm (J=1.08 Hz) and a singlet-like signal at 7.23 ppm. nih.gov The protons of the para-substituted phenyl ring appear as two sets of doublets, or more complex multiplets, typically in the range of 7.50-7.53 ppm and 6.80-6.83 ppm. nih.gov The phenolic hydroxyl proton and the imidazole N-H proton often appear as broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen exchange.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in a mixed solvent of CDCl₃ and CD₃OD, the carbon signals are observed at specific chemical shifts. nih.gov The carbon atom bearing the hydroxyl group (C-OH) resonates at a downfield chemical shift of approximately 157.9 ppm. nih.gov The carbons of the phenyl ring show signals around 139.3 ppm, 127.4 ppm, and 116.1 ppm. nih.gov The carbons of the imidazole ring are observed at approximately 136.6 ppm, 125.9 ppm, and 116.7 ppm. nih.gov
Interactive Data Table: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Solvent |
| ¹H | 7.66 (d, 1H, J=1.08 Hz), 7.53 (t, 1H, J=2.79 Hz), 7.50 (t, 1H, J=2.76 Hz), 7.23 (d, 1H, J=1.08 Hz), 6.83 (t, 1H, J=2.76 Hz), 6.80 (t, 1H, J=2.76 Hz) | CDCl₃ + CD₃OD |
| ¹³C | 157.9, 139.3, 136.6, 127.4, 125.9, 116.7, 116.1 | CDCl₃ + CD₃OD |
Source: nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, these transitions are typically of the π → π* type.
In a study of a related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, the UV-Vis absorption spectrum recorded in dimethylformamide (DMF) showed absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. researchgate.netsemanticscholar.org While specific UV-Vis data for the parent this compound is not detailed in the provided search results, it is expected to exhibit absorption maxima in the UV region, characteristic of its conjugated aromatic system. The exact position and intensity of these absorptions can be influenced by the solvent polarity.
Mass Spectrometry Investigations
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, mass spectrometry confirms the molecular weight of the compound. The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 160, which corresponds to the molecular formula C₉H₈N₂O. nih.gov The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the fragmentation of phenol (B47542) typically involves the loss of a hydrogen atom to form a [M-H]⁺ ion, followed by the loss of carbon monoxide (CO). docbrown.info A similar fragmentation pathway can be anticipated for this compound, with characteristic losses from both the phenol and imidazole moieties.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.
While a crystal structure for this compound itself is not available in the provided search results, a study on the closely related compound 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole has been reported. nih.govnih.gov In this structure, the two imidazole substituents are related by inversion symmetry and each forms a dihedral angle of 25.02 (8)° with the central benzene (B151609) ring. nih.govnih.gov The molecules in the crystal are linked through N—H···N hydrogen bonds, forming cyclic units that generate a layered structure. nih.govnih.gov
For the related compound 4-(1H-benzo[d]imidazol-2-yl)phenol, single-crystal X-ray diffraction revealed that the benzimidazole (B57391) system is nearly coplanar with the phenol ring, with a small dihedral angle of 8.11 (5)°. researchgate.net The crystal structure is stabilized by intermolecular N—H···O and O—H···N hydrogen bonds. researchgate.net These studies on analogous structures provide a strong indication of the likely solid-state packing and hydrogen-bonding motifs that would be present in crystalline this compound.
Computational and Theoretical Studies of 4 1h Imidazol 4 Yl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-(1H-imidazol-4-yl)phenol at the atomic and electronic levels.
Density Functional Theory (DFT) Optimizations and Electronic Structure Analysis (HOMO-LUMO, MEP, NBO)
Density Functional Theory (DFT) has been a primary tool for optimizing the molecular geometry of this compound and analyzing its electronic characteristics. Studies often utilize the B3LYP functional with basis sets such as 6-31+G(d,p) to achieve a balance between computational cost and accuracy.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, the HOMO-LUMO analysis showed a low energy gap, which is indicative of potential nonlinear optical properties and charge transfer within the molecule. Low HOMO-LUMO values generally suggest that a compound can more readily participate in chemical reactions or bind to a biological receptor.
Molecular Electrostatic Potential (MEP): The MEP surface map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For imidazole (B134444) derivatives, the MEP typically shows negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atom of the phenol (B47542) group, indicating these are the most likely sites for electrophilic attack. Positive potential (blue regions) is generally found around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs.
Predicting Chemical Reactivity and Stability through Quantum Parameters
From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to predict the global reactivity and stability of this compound. These descriptors provide a quantitative measure of the molecule's chemical behavior.
Key Quantum Chemical Reactivity Descriptors:
| Parameter | Formula | Description |
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering upon accepting electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |
This table is based on established formulas used in computational chemistry.
For a similar compound, 4[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol, the calculated HOMO-LUMO energy gap was 2.653 eV, indicating high stability, and the electrophilicity index was 5.174 eV, suggesting significant biological activity.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are employed to study the interactions of this compound with biological targets and to assess its conformational behavior over time.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening and understanding drug-receptor interactions. In studies involving imidazole derivatives, docking simulations have been performed against various protein targets to evaluate their potential as inhibitors. For instance, derivatives have been docked into the active sites of enzymes like DNA gyrase and L-glutamine: D-fructose-6-phosphate amidotransferase to predict their antimicrobial potential. The results are typically reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger binding affinity.
Molecular Dynamics Simulations to Assess Conformational Stability and Binding Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound and its complex with a biological target over time. These simulations can assess the stability of the ligand-receptor complex and the persistence of key interactions, such as hydrogen bonds, observed in docking studies.
Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)
Pharmacophore modeling and QSAR are computational strategies used to identify the essential structural features for biological activity and to develop predictive models for the activity of new compounds.
A pharmacophore model defines the crucial spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to interact with a specific biological target. These models are often used as 3D queries for virtual screening of large compound libraries to identify new potential inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenol derivatives, QSAR models have been developed to predict their toxicity and other biological effects based on various molecular descriptors. These models can help in understanding the mechanism of action and in designing new derivatives with improved activity.
Ligand-Based Pharmacophore Model Development
Ligand-based pharmacophore modeling is a powerful computational tool used in drug discovery when the three-dimensional structure of the biological target is unknown. dovepress.com This method relies on the principle that a group of molecules binding to the same target likely share common chemical features arranged in a specific 3D orientation, which is essential for their biological activity.
The process begins with a set of known active ligands. These molecules are conformationally analyzed and superimposed to identify the common chemical features responsible for their interaction with a common receptor. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.com The resulting 3D arrangement of these features constitutes a pharmacophore model.
This model serves as a 3D query for virtual screening of large compound databases to identify new molecules that possess the required features, and are therefore predicted to be active. dovepress.com The quality and predictive power of a ligand-based pharmacophore model are rigorously validated using various statistical methods before its application in the discovery of novel compounds.
Table 1: Common Features in Ligand-Based Pharmacophore Models
| Feature | Description | Role in Molecular Recognition |
| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can accept a hydrogen bond. | Forms directional interactions with hydrogen bond donors on the target protein. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., oxygen, nitrogen). | Forms directional interactions with hydrogen bond acceptors on the target protein. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | Engages in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can participate in π-π stacking, cation-π, and hydrophobic interactions. |
| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge at physiological pH. | Forms electrostatic interactions (salt bridges) with oppositely charged residues on the target. |
Structure-Based Pharmacophore Model Development
In contrast to the ligand-based approach, structure-based pharmacophore modeling is employed when the 3D structure of the biological target, such as a protein or enzyme, has been determined, typically through X-ray crystallography or NMR spectroscopy. This method involves analyzing the key interaction points within the active site of the target to generate a pharmacophore model. dovepress.com
The model is built by identifying the essential interactions between the target and a known bound ligand or by directly mapping the chemical features of the active site that are crucial for ligand binding. These features represent the complementary characteristics a ligand must possess to bind effectively. For instance, a hydrogen bond donor group in the active site would correspond to a hydrogen bond acceptor feature in the pharmacophore model.
Structure-based models are particularly advantageous as they are not biased by the chemical space of known ligands and can be used to discover novel scaffolds that fit the binding site. dovepress.com These models can also incorporate "excluded volumes," which represent regions of space occupied by the receptor, helping to filter out molecules that would clash with the protein. dovepress.com
Table 2: Key Steps in Structure-Based Pharmacophore Model Development
| Step | Description |
| 1. Target Preparation | Obtain and prepare the 3D structure of the biological target, including adding hydrogens and assigning correct protonation states. |
| 2. Binding Site Identification | Define the active site or the region of interest for ligand binding. |
| 3. Feature Mapping | Identify and map the key interaction points within the binding site (e.g., H-bond donors/acceptors, hydrophobic regions). |
| 4. Model Generation | Generate a 3D arrangement of pharmacophoric features based on the mapped interaction points. |
| 5. Model Validation | Validate the model's ability to distinguish between known active and inactive compounds. |
| 6. Virtual Screening | Use the validated model as a 3D query to screen compound libraries for potential new ligands. |
Computational QSAR Analysis for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govijsmr.in This method is predicated on the idea that the biological activity of a substance is a function of its molecular structure and physicochemical properties. nih.govnih.gov
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. imist.ma For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like neural networks, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. ijsmr.inimist.ma
A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates. researchgate.netresearchgate.net This significantly accelerates the drug discovery process by reducing the need for extensive experimental screening. ijsmr.in QSAR models are particularly prevalent in the study of phenolic compounds to predict activities ranging from antioxidant potential to cytotoxicity. nih.govijsmr.innih.gov
Table 3: Common Molecular Descriptors Used in QSAR Analysis
| Descriptor Type | Examples | Description |
| Constitutional | Molecular weight, number of atoms, number of rings. | Describes the basic composition and connectivity of a molecule. |
| Topological | Wiener index, Kier & Hall connectivity indices. | Characterizes the topology and branching of the molecular graph. |
| Physicochemical | LogP (lipophilicity), molar refractivity. | Quantifies properties like solubility and polarizability. |
| Electronic | Dipole moment, HOMO/LUMO energies. | Describes the electronic distribution and reactivity of the molecule. |
| Geometrical | Molecular surface area, molecular volume. | Describes the 3D shape and size of the molecule. |
Mechanistic Insights into Biological Activities Non Clinical
Enzyme Inhibition and Modulation Mechanisms
4-(1H-imidazol-4-yl)phenol and its structural analogs have been investigated for their ability to inhibit several key enzymes. The mechanisms of inhibition often involve direct interaction with active site components, particularly the heme cofactor present in many of these target enzymes.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. nih.gov Its overexpression in the tumor microenvironment leads to immune suppression, making it a significant target in cancer therapy.
The inhibitory mechanism of phenyl-imidazole compounds against IDO1 is well-characterized. The primary mode of interaction involves the imidazole (B134444) ring binding directly to the heme iron within the enzyme's active site. nih.govacs.org Specifically, the basic, pyridine-like nitrogen atom of the imidazole ring forms a coordinative bond with the sixth coordination site of the ferric (Fe³⁺) heme iron. tandfonline.com This interaction is crucial for inhibition. In addition to heme binding, the phenyl group of the inhibitor fits into a hydrophobic region of the active site, often referred to as pocket-A, which includes residues such as Phe226. nih.gov
While direct studies on this compound are limited, its structural analog, 4-phenylimidazole, is a known noncompetitive inhibitor of IDO1. nih.govtandfonline.com The hydroxyl group on the phenol (B47542) ring of this compound could potentially form additional hydrogen bonds with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex. Structure-based optimization of the 4-phenylimidazole scaffold has shown that substitutions on the phenyl ring can significantly impact potency. acs.org
| Compound | IDO1 IC50 (µM) | Inhibition Type | Key Interaction |
|---|---|---|---|
| 4-Phenylimidazole | 48 tandfonline.com | Noncompetitive | Imidazole nitrogen coordinates with heme iron tandfonline.com |
| 2-Hydroxy-4-phenylimidazole | 4.8 acs.org | Not specified | Structure-based optimization of 4-phenylimidazole acs.org |
Inducible nitric oxide synthase (iNOS) is a heme-containing enzyme responsible for the production of large amounts of nitric oxide (NO), a key signaling molecule in the immune and nervous systems. Overproduction of NO by iNOS is implicated in various inflammatory and neurodegenerative diseases.
Imidazole-containing compounds are known to inhibit NOS isoforms through several mechanisms. One primary mechanism involves the imidazole nitrogen binding to the heme iron in the enzyme's active site. nih.gov This binding can interfere with the enzyme's function in two ways: it can prevent the post-translational dimerization of iNOS monomers, which is essential for activity, or it can cause the dissociation of active dimers back into inactive monomers. nih.gov Certain pyrimidine-imidazole derivatives have been shown to bind irreversibly to the iNOS monomer, preventing its conversion to the active dimeric form. nih.gov
However, an alternative mechanism has been described for other imidazole derivatives. For instance, N-(4-nitrophenacyl) imidazole was found to inhibit neuronal NOS (nNOS) without direct interaction with the heme iron. nih.gov Instead, it acts as a noncompetitive inhibitor with respect to the substrate L-arginine but as a competitive inhibitor with respect to the essential cofactor tetrahydrobiopterin (BH4). nih.gov This suggests that some imidazole compounds may exert their effects by interfering with cofactor binding rather than direct heme interaction. The precise mechanism for this compound has not been elucidated, but it could potentially act through either of these pathways.
Heme oxygenase (HO) is an enzyme that catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide. It has two main isoforms: the inducible HO-1 and the constitutive HO-2. Inhibition of HO is a strategy being explored for various therapeutic applications.
Similar to their interaction with IDO1 and iNOS, imidazole-based inhibitors target the heme cofactor of heme oxygenase. The mechanism involves the coordination of one of the imidazole nitrogen atoms to the heme iron, thereby blocking the enzyme's catalytic activity. Docking studies of azole-based inhibitors confirm that the imidazole ring interacts directly with the iron of the heme group.
Studies on various imidazole-dioxolane and α-(1H-imidazol-1-yl)-ω-phenylalkane compounds have demonstrated potent inhibition of both HO-1 and HO-2. The selectivity between the two isoforms can be modulated by structural modifications to the inhibitor. For example, in one series of compounds, those with a four-atom linker between the imidazole and phenyl moieties were found to be the most selective for HO-1.
Receptor Binding and Ligand-Protein Recognition
The binding of a small molecule like this compound to its protein target is a highly specific process governed by a combination of non-covalent molecular interactions. These interactions determine the affinity and stability of the ligand-protein complex.
The chemical structure of this compound, featuring two aromatic rings (phenol and imidazole) and functional groups capable of hydrogen bonding, allows for multiple types of stabilizing interactions within a protein's binding pocket.
Hydrogen Bonding: The phenol group contains a hydroxyl (-OH) moiety, which is a classic hydrogen bond donor. This group can form strong hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on amino acid side chains (e.g., aspartate, glutamate, asparagine, glutamine) or the protein backbone. The imidazole ring contains two nitrogen atoms; the pyrrole-like nitrogen can act as a hydrogen bond donor, while the pyridine-like nitrogen is an effective hydrogen bond acceptor. nih.gov This dual capability allows for versatile hydrogen bonding networks.
The specificity and selectivity of a ligand for a particular protein target over others, including different isoforms of the same enzyme, are critical for its potential as a therapeutic agent. This selectivity is dictated by the precise complementarity between the ligand's structure and the architecture of the protein's binding site.
For imidazole-based inhibitors targeting heme enzymes, selectivity often arises from interactions with amino acid residues outside of the direct heme-coordination sphere. While the imidazole-heme interaction is a common feature across many of these enzymes, the surrounding pockets can vary significantly. For example, the selectivity of certain inhibitors for neuronal nitric oxide synthase (nNOS) over inducible (iNOS) or endothelial (eNOS) isoforms is attributed to how the inhibitor's structure fits into the unique contours of the nNOS active site. nih.gov
Similarly, selectivity for HO-1 over HO-2 has been achieved by modifying the linker and substituent groups on phenyl-imidazole scaffolds. These modifications exploit differences in the size and character of the hydrophobic pockets surrounding the heme group in each isoform. For this compound, the specific orientation of the phenol group and its hydroxyl substituent would be critical in determining its binding profile and selectivity for different protein targets.
Antimicrobial and Antioxidant Properties: Mechanistic Basis
The biological activities of this compound are intrinsically linked to the functional characteristics of its two core components: the imidazole ring and the phenolic group. The interplay between these moieties provides a mechanistic framework for its observed antimicrobial and antioxidant properties.
The imidazole nucleus is a well-established pharmacophore in numerous antimicrobial agents. Its mechanism of action is often multifaceted. In fungi, imidazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nano-ntp.com Disruption of ergosterol synthesis compromises the integrity and fluidity of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. nano-ntp.com Furthermore, some imidazole compounds can directly interact with and disrupt the microbial cell membrane, contributing to their antimicrobial effects. nano-ntp.com
The phenolic component contributes significantly to both the antimicrobial and antioxidant activities. Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including interaction with microbial proteins and cell walls, which can alter cytoplasmic functions. nih.gov They can also lead to a decrease in intracellular pH, causing protein denaturation. nih.gov
Interactive Data Table: Antimicrobial Activity of Related Imidazole Derivatives
| Compound Type | Organism | Mechanism of Action | Reference |
|---|---|---|---|
| Biphenyl imidazole derivatives | Candida albicans, Cryptococcus neoformans | Inhibition of CYP51 | nih.gov |
| Nitroimidazole derivatives | Gram-negative and Gram-positive bacteria | Reduction of nitro group to a radical anion | nih.gov |
Metabolic Pathways and Biosynthesis Relevance
Detailed metabolic pathways and biosynthetic routes specifically for this compound are not extensively documented in non-clinical literature. However, insights can be drawn from the general metabolism of phenolic xenobiotics and the biosynthesis of the imidazole ring in natural systems.
Metabolic Pathways:
Phenolic compounds, as a class of xenobiotics, generally undergo metabolic transformations in organisms to facilitate their elimination. A common pathway involves phase I and phase II metabolism. In phase I, enzymes such as cytochrome P450 can introduce or expose functional groups. For phenolic compounds, this can involve aromatic oxidation. nih.gov It has been proposed that 4-methylphenol (p-cresol), a structurally related compound, undergoes oxidation of its aromatic ring to form a hydroquinone, which is then further oxidized to a reactive benzoquinone. nih.gov
Following phase I reactions, or for phenolic compounds that already possess a suitable functional group, phase II conjugation reactions typically occur. These reactions increase the water solubility of the compound, aiding in its excretion. Common conjugation reactions include glucuronidation and sulfation of the phenolic hydroxyl group.
A more recently discovered metabolic pathway for phenolic xenobiotics involves the formation of more lipophilic ester compounds. nih.gov This pathway can occur within a single phenolic compound or between different phenolic compounds, representing a form of cross-talk in metabolism. nih.gov However, the specific applicability of this pathway to this compound has not been explicitly studied.
Biosynthesis Relevance:
The biosynthesis of the core imidazole ring is a fundamental process in nature, being a key component of the amino acid histidine and purine bases in nucleic acids. The de novo biosynthesis of purines, for example, involves the construction of the imidazole ring onto an activated ribose molecule. researchgate.net While this highlights the biological importance and natural occurrence of the imidazole moiety, there is no direct evidence to suggest a natural biosynthetic pathway for this compound itself. This compound is generally considered a synthetic molecule.
Interactive Data Table: General Metabolic Fates of Related Compound Classes
| Compound Class | Metabolic Process | Key Enzymes/Reactions | Potential Outcome | Reference |
|---|---|---|---|---|
| Phenolic Xenobiotics | Aromatic Oxidation | Cytochrome P450 | Formation of hydroquinones and benzoquinones | nih.gov |
| Phenolic Xenobiotics | Lipophilic Ester Formation | Phase I enzymes | Formation of more lipophilic metabolites | nih.gov |
Non Clinical Applications and Materials Science
Applications in Organic Synthesis and as Chemical Building Blocks
4-(1H-imidazol-4-yl)phenol is recognized as a versatile heterocyclic building block in organic chemistry sigmaaldrich.comsigmaaldrich.com. Its structure contains two key functional groups: the nucleophilic imidazole (B134444) ring and the phenolic hydroxyl group. This duality allows it to be a precursor in the synthesis of more complex molecules. For instance, it can undergo reactions such as dithiophosphonation, where it reacts with dithiadiphosphetane disulfides to create O-4-hetarylphenyl hydrogen arylphosphonodithioates, compounds which have been investigated for antimicrobial activity researchgate.net.
The synthesis of this compound itself can be achieved through methods like the Ullmann reaction, starting from p-bromoanisole and imidazole to form an intermediate, 1-(4-methoxyphenyl)-1H-imidazole, which is then demethylated using boron tribromide to yield the final product google.com. The ability to selectively react at either the phenol (B47542) or imidazole group makes it a strategic component for constructing targeted molecular architectures. Its derivatives are part of a broader class of imidazole-based compounds that are widely used in medicinal chemistry and materials science nih.gov.
Catalytic Applications of this compound and its Complexes
The imidazole nucleus within this compound is a critical feature for developing catalytic systems. The nitrogen atoms in the imidazole ring act as excellent ligands, capable of coordinating with a wide range of transition metals to form stable complexes. While research on the direct catalytic use of this compound is specific, the broader family of imidazole derivatives shows significant potential.
For example, derivatives like 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol can be used as catalysts or buffers in certain chemical reactions medchemexpress.com. Furthermore, the imidazole core is central to the synthesis of N-heterocyclic carbene (NHC) palladium(II) metallosurfactants, which are effective catalysts for reactions in aqueous media mdpi.com. These catalysts are often built upon a functionalized imidazole platform, such as 1H-imidazole-4,5-dicarboxylic acid, highlighting the importance of the imidazole moiety in catalyst design mdpi.com. The ability to form such metal complexes suggests that this compound and its derivatives are promising candidates for the development of novel catalysts for various organic transformations.
Role in Sensor Technologies and Analytical Chemistry
The distinct chemical and photophysical properties of the imidazole-phenol scaffold are extensively utilized in the development of sensitive analytical methods and sensor technologies.
Derivatives of this compound are integral to the creation of fluorescent dyes and probes for chemical sensing and bio-imaging medchemexpress.com. The imidazole ring, often part of a larger conjugated system, can influence the molecule's electronic structure and, consequently, its fluorescence properties. For instance, lophine derivatives, which share the imidazole core, are known to emit very strong fluorescence researchgate.net. A notable example is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), a reagent synthesized from an imidazole-phenol derivative, which is used to label other molecules to make them fluorescent for detection nih.govresearchgate.net. The inherent fluorescence of these compounds makes them valuable in analytical instruments designed for high-sensitivity detection medchemexpress.com.
This compound, often referred to as 4-(imidazol-1-yl)phenol (B155665) or 4-IMP in this context, is a highly effective signal enhancer in chemiluminescence (CL) systems, particularly in immunoassays involving the horseradish peroxidase (HRP)–luminol reaction nih.govmedchemexpress.comtargetmol.com. The addition of 4-IMP to the HRP-luminol-H₂O₂ system results in a more intense, prolonged, and stable light emission, which significantly lowers the detection limits of analytes researchgate.net.
Studies have shown that 4-IMP provides superior enhancement compared to other phenolic compounds under specific conditions. For instance, in an enhanced chemiluminescence enzyme-linked immunosorbent assay (ECL-ELISA), the use of 4-(1-imidazolyl) phenol as an enhancer improved the IC₅₀ value from 147.09 ng mL⁻¹ (colorimetric ELISA) to 3.47 ng mL⁻¹ tandfonline.com. Its performance is dependent on the concentration of HRP; it is the optimal enhancer at HRP concentrations in the 0-6 ng/mL range nih.gov. In a competitive-type CL immunoassay for the detection of fentanyl, the use of 4-IMP as an enhancer led to a very low detection limit of 0.895 pg mL⁻¹ in plasma samples researchgate.net.
| Enhancer | Abbreviation | Optimal HRP Concentration Range | Key Characteristics |
|---|---|---|---|
| 4-(imidazol-1-yl)phenol | 4-IMP | 0 - 6 ng/mL | Provides high relative luminescent intensity (RLU) and stability. |
| 4-iodophenol | 4-IOP | 6 - 25 ng/mL | A commonly used and effective enhancer. |
| 4-bromophenol | 4-BOP | Not specified as optimal | Demonstrates good enhancement performance. |
| 4-hydroxy-4'-iodobiphenyl | HIOP | 25 - 80 ng/mL | Selected for higher concentrations of HRP. |
In high-performance liquid chromatography (HPLC), derivatization is a key strategy to enhance the detectability of analytes. A derivative of the imidazole-phenol structure, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), serves as an excellent pre-column fluorescent labeling reagent nih.govresearchgate.net. It reacts with phenolic compounds to form highly fluorescent derivatives that can be easily separated and quantified.
This method has been successfully applied to the sensitive determination of phenol, cresols, and xylenols in biological samples like urine nih.govresearchgate.net. The DIB derivatives are stable and can be detected at very low concentrations, with detection limits ranging from 0.15 to 1.09 µM nih.gov. This high sensitivity makes DIB-Cl a valuable tool in environmental monitoring and clinical analysis scirp.orgscirp.org.
| Analyte | Detection Limit (µM) | Detection Limit (pmol per 20 µL injection) |
|---|---|---|
| Phenol | 0.15 | 0.2 |
| o-Cresol | 0.23 | 0.3 |
| m-Cresol | 0.23 | 0.3 |
| p-Cresol | 0.23 | 0.3 |
| 2,6-Xylenol | 0.37 | 0.5 |
| 2,5-Xylenol | 0.54 | 0.7 |
| 3,5-Xylenol | 1.09 | 1.6 |
Potential in Materials Science (e.g., OLEDs, Organic Solar Cells)
The imidazole-phenol framework is a promising platform for designing novel organic materials for electronic and optoelectronic applications. Imidazole derivatives are widely investigated for their role in organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable electronic properties, thermal stability, and synthetic versatility medchemexpress.comtandfonline.com.
The imidazole moiety is strongly electron-withdrawing, making its derivatives suitable for use as electron-transporting materials (ETMs), host materials for phosphorescent emitters, or as fluorescent emitters themselves in OLED devices tandfonline.com. For example, carbazole-π-imidazole derivatives have been synthesized for use in non-doped deep-blue OLEDs, where the imidazole acts as the electron acceptor nih.gov. A substituted derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was computationally shown to be a better hole transporter, a critical property for efficient OLEDs nih.gov.
Furthermore, compounds like 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol have been synthesized and investigated for their significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data storage semanticscholar.orgresearchgate.net. In the realm of solar energy, the imidazole core has been incorporated into donor-π-acceptor type organic dyes for use in dye-sensitized solar cells (DSSCs), demonstrating the versatility of this chemical scaffold in materials science nih.gov.
Following a comprehensive review of scientific literature, no specific studies detailing the use of This compound as a corrosion inhibitor were identified. Research in this area has focused on more complex derivatives of imidazole and phenol, rather than this specific compound.
Therefore, it is not possible to provide detailed research findings or data tables on the corrosion inhibition properties of this compound as requested, because such data does not appear to be available in published scientific literature.
While the general classes of imidazole and phenolic compounds are known to be effective corrosion inhibitors due to the presence of heteroatoms (Nitrogen, Oxygen) and pi-electron systems that facilitate adsorption on metal surfaces, specific experimental data for this compound is absent. Generating content on this topic would require extrapolation from related but distinct molecules, which would not adhere to the strict requirement of focusing solely on the specified compound.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Methodologies
The future of synthesizing 4-(1H-imidazol-4-yl)phenol and its derivatives will likely be shaped by the principles of green and sustainable chemistry. researchgate.net While traditional methods for imidazole (B134444) synthesis, such as the Radiszewski and Debus syntheses, have been foundational, they often involve harsh reaction conditions and can generate significant chemical waste. wisdomlib.org Future research will likely focus on the development of more efficient and environmentally benign synthetic routes.
Key areas of exploration are expected to include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various imidazole derivatives. wisdomlib.org Its application to the synthesis of this compound could offer a more energy-efficient and rapid production method.
Catalytic Innovations: The use of heterogeneous and nano-catalysts is a growing trend in organic synthesis. researchgate.net Research into novel catalysts could lead to milder reaction conditions, easier product purification, and catalyst recyclability, making the synthesis of this compound more economical and sustainable. For instance, copper-catalyzed Mannich base techniques have shown effectiveness in preparing some imidazole derivatives. nih.gov
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps into a single operation, reducing solvent usage and purification efforts. researchgate.netchemrxiv.org Designing an MCR strategy for this compound would represent a significant advancement in its synthesis.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved energy efficiency. wisdomlib.org |
| Heterogeneous/Nano-catalysis | Milder reaction conditions, catalyst recyclability, easier product separation. researchgate.net |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. researchgate.netchemrxiv.org |
Advanced Characterization and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to unlocking its potential. While standard analytical techniques provide basic structural information, future research will necessitate the use of more advanced and computationally integrated methods.
Future characterization efforts should include:
Computational and Spectroscopic Synergy: Combining experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy with quantum computational analysis, such as Density Functional Theory (DFT), can provide a much deeper understanding of the molecule's electronic structure, reactivity, and spectral properties. tandfonline.comnih.gov
Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure of this compound would provide definitive information about its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions. This is crucial for understanding its solid-state properties and for structure-based drug design.
Advanced Spectroscopic Techniques: Employing techniques like 2D NMR and high-resolution mass spectrometry will be essential for the unambiguous characterization of new derivatives and for studying their interactions with biological macromolecules. nih.gov
Deepening Mechanistic Understanding of Biological Interactions
The imidazole moiety is a well-known pharmacophore present in numerous biologically active molecules. nih.govresearchgate.net A key future direction will be to elucidate the specific biological interactions of this compound and to understand the mechanisms that underpin its potential therapeutic effects.
Areas for intensive investigation include:
Pharmacophore Modeling and QSAR Studies: Computational techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in identifying the key structural features of this compound that are responsible for its biological activity. mdpi.comnih.gov These models can guide the rational design of more potent and selective analogues.
Molecular Docking and Dynamics Simulations: These in silico methods can predict how this compound might bind to specific biological targets, such as enzymes or receptors. tandfonline.comnih.gov This can provide valuable insights into its mechanism of action and help to identify potential therapeutic applications.
Biophysical Interaction Studies: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of the interaction between this compound and its biological targets.
Development of New Analogues and Derivations with Tuned Properties
The structural scaffold of this compound offers numerous possibilities for chemical modification to create new analogues with tailored properties. Future research will focus on synthesizing libraries of derivatives and evaluating how systematic structural changes affect their physicochemical and biological characteristics.
Strategies for developing new analogues could involve:
Substitution on the Phenolic Ring: Introducing various functional groups onto the phenol (B47542) ring can modulate properties such as lipophilicity, electronic character, and hydrogen bonding capacity, which can in turn influence biological activity.
Modification of the Imidazole Ring: Alkylation or arylation of the imidazole nitrogen atoms can alter the molecule's steric and electronic profile, potentially leading to enhanced target specificity or improved pharmacokinetic properties. nih.gov
Hybrid Molecule Synthesis: Conjugating the this compound core with other pharmacologically active moieties, such as coumarins or thiazoles, could lead to the development of hybrid molecules with dual or synergistic therapeutic effects. nih.govmdpi.com
| Modification Strategy | Potential Impact on Properties |
| Phenolic Ring Substitution | Altered lipophilicity, electronic properties, and biological targeting. |
| Imidazole Ring Modification | Enhanced target specificity and improved pharmacokinetic profile. nih.gov |
| Hybrid Molecule Synthesis | Synergistic or dual therapeutic actions. nih.govmdpi.com |
Emerging Applications in Interdisciplinary Fields
Beyond its potential in medicinal chemistry, the unique structural features of this compound suggest that it could find applications in a variety of interdisciplinary fields. The imidazole ring, for instance, is known for its ability to coordinate with metal ions and to participate in hydrogen bonding, making it a versatile building block in materials science. researchgate.netlifechemicals.com
Potential emerging applications to be explored include:
Materials Science: The ability of imidazole compounds to form protective layers on metal surfaces suggests that derivatives of this compound could be investigated as corrosion inhibitors. nbinno.com Furthermore, imidazole-containing polymers have shown promise in various biological and material science applications. researchgate.net
Catalysis: Imidazole derivatives can act as ligands for metal catalysts or as organocatalysts themselves. lifechemicals.comuobasrah.edu.iq Future research could explore the catalytic activity of this compound and its derivatives in various organic transformations.
Biochemical Probes and Sensors: The intrinsic properties of the imidazole and phenol groups could be exploited in the design of fluorescent probes or sensors for the detection of specific analytes or for studying biological processes.
Q & A
Q. What are the key challenges in synthesizing 4-(1H-imidazol-4-yl)phenol, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis of this compound (compound 8 ) via the condensation of 4-(2-bromoacetyl)phenol with formamide yields only 5% under initial conditions, likely due to competing side reactions or incomplete cyclization . To optimize:
- Catalyst selection : Replace palladium on carbon with Raney nickel to suppress dehalogenation (critical for aryl halide-containing precursors) .
- Base optimization : Use NaOH (2 equiv.) in ethanol at 45°C for efficient Schiff base formation and cyclization, as demonstrated in analogous imidazole syntheses (88% yield) .
- Solvent effects : Ethanol or water may enhance intermediate stability compared to polar aprotic solvents .
Table 1 : Yield comparison for imidazole derivatives under varied conditions
| Compound | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 8 | None | Formamide | Ethanol | 5 | |
| Analog | Raney Ni | NaOH | Ethanol | 88 |
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Answer:
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angle of 25.02° between imidazole and phenyl rings) and confirms hydrogen-bonding networks (N–H⋯N interactions) critical for supramolecular assembly .
- IR spectroscopy : Identifies functional groups via peaks at ~3294 cm⁻¹ (O–H stretch) and 1619 cm⁻¹ (C=N/C=C imidazole vibrations) .
- NP-HPLC : Validates purity with retention time (tR = 10.81 min) under normal-phase conditions .
Advanced Research Questions
Q. How does the hydrogen-bonding network of this compound influence its crystallographic packing and potential applications in metal-organic frameworks (MOFs)?
Answer: The crystal structure reveals N–H⋯N hydrogen bonds (2.86–2.91 Å) forming R4<sup>4</sup>(28) cyclic motifs, which propagate into 2D layered architectures . These interactions:
- Enhance thermal stability, making the compound suitable as a ligand for MOFs.
- Facilitate coordination with metals (e.g., La<sup>3+</sup>) via imidazole N-atoms, enabling porous material design for catalysis or adsorption .
Figure 1 : Layered structure of this compound via hydrogen bonding (adapted from ).
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., –F, –CN) at the phenyl ring (as in compound 5 ) may enhance binding to biological targets like indoleamine 2,3-dioxygenase (IDO), a cancer immunotherapy target .
- Imidazole modification : Replacing the phenol group with pyridine (compound 7 ) increases solubility and alters π-π stacking interactions, improving pharmacokinetics .
- Bioactivity assays : Test derivatives for enzyme inhibition (e.g., IDO) or antifungal activity using protocols from analogous compounds (e.g., α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol’s antifungal efficacy) .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data for imidazole derivatives?
Answer:
- Reproducibility checks : Verify reaction parameters (e.g., catalyst purity, solvent degassing) that may explain yield disparities (e.g., 5% vs. 88% in similar syntheses) .
- Data normalization : Compare bioactivity results using standardized assays (e.g., MIC values for antifungals) and account for strain-specific variability .
- Computational modeling : Perform DFT calculations to predict reactivity trends (e.g., cyclization barriers) or docking studies to rationalize target affinity differences .
Q. Methodological Recommendations
- Synthetic protocols : Prioritize catalysts (Raney Ni) and bases (NaOH) that minimize side reactions .
- Crystallography : Use single-crystal XRD to resolve hydrogen-bonding motifs critical for material science applications .
- SAR optimization : Combine functional group diversification with in vitro bioassays to identify lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
